N-cyclopropylnaphthalen-1-amine
Overview
Description
“N-cyclopropylnaphthalen-1-amine” is a compound with the molecular formula C13H13N . It is an organic compound that contains a cyclopropyl group attached to a naphthalene ring via an amine linkage .
Synthesis Analysis
The synthesis of “N-cyclopropylnaphthalen-1-amine” could potentially be achieved through the reaction of anilines, primary and secondary aliphatic amines with cyclopropylboronic acid in dichloroethane in the presence of Cu (OAc)2 (1 equiv.), 2,2′-bipyridine (1 equiv.) and sodium carbonate or sodium bicarbonate (2 equiv.) under air atmosphere .Molecular Structure Analysis
The molecular structure of “N-cyclopropylnaphthalen-1-amine” consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, attached to a cyclopropyl group via an amine linkage . The InChI key for this compound is BUTMTLWHIJEHGC-UHFFFAOYSA-N .Chemical Reactions Analysis
“N-cyclopropylnaphthalen-1-amine” can undergo various chemical reactions due to the presence of the amine group. For instance, it can participate in N-alkylation reactions . Furthermore, it can also undergo nitrosation reactions to form N-nitrosoamines .Physical And Chemical Properties Analysis
“N-cyclopropylnaphthalen-1-amine” has a molecular weight of 183.25 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a complexity of 197 and a topological polar surface area of 12 Ų .Scientific Research Applications
Synthesis and Application in Drug Development :
- A method for the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles, relevant in the synthesis of serotonin/norepinephrine reuptake inhibitors, implicating potential applications in antidepressant drug development (Lifchits & Charette, 2008).
- A palladium-catalyzed microwave-assisted amination of aryl bromides to produce aminonaphthalenes, showing the efficiency of microwave conditions in chemical synthesis (Wang, Magnin & Hamann, 2003).
Applications in Material Science :
- Development of high glass-transition temperature and organosoluble aromatic poly(amine-1,3,4-oxadiazole)s for potential use in blue-light-emitting materials, indicating its utility in electronic and photonic devices (Liou, Hsiao, Chen & Yen, 2006).
Biomedical and Health Research :
- The determination of carcinogenic aromatic amines like 2-aminonaphthalene in the urine of smokers and nonsmokers, linking exposure to bladder cancer risks, shows the importance of N-cyclopropylnaphthalen-1-amine in toxicology studies (Riedel, Scherer, Engl, Hagedorn & Tricker, 2006).
Synthesis of Bioactive Molecules :
- The synthesis of 1-substituted cyclopropylamines via phosphine-catalyzed formal tertiary Csp3-H amination of cyclopropanes, useful in the synthesis of bioactive molecules, including a hormone-sensitive lipase inhibitor (Liu, Cheng, Luo & Ye, 2021).
- A study on biocatalytic approaches to N-functionalized amino acids and amines for the synthesis of bioactive molecules like antibiotics and immunosuppressants (Mindt, Walter, Kugler & Wendisch, 2020).
Future Directions
The future directions of “N-cyclopropylnaphthalen-1-amine” and similar compounds could involve their use in the development of new therapeutic peptides . Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . Therefore, “N-cyclopropylnaphthalen-1-amine” and similar compounds could potentially find applications in this area .
properties
IUPAC Name |
N-cyclopropylnaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-2-6-12-10(4-1)5-3-7-13(12)14-11-8-9-11/h1-7,11,14H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTMTLWHIJEHGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462606 | |
Record name | N-Cyclopropylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylnaphthalen-1-amine | |
CAS RN |
112033-42-8 | |
Record name | N-Cyclopropylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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